molecular formula C11H8Cl2O2 B8461519 (3,5-Dichloro-phenyl)-propynoic acid ethyl ester

(3,5-Dichloro-phenyl)-propynoic acid ethyl ester

Cat. No. B8461519
M. Wt: 243.08 g/mol
InChI Key: IIEOIEQSCKPUDN-UHFFFAOYSA-N
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Patent
US06855722B2

Procedure details

To a solution of diisopropylamine (0.23 mL) in THF (0.6 mL) at −78° C. was added a solution of n-butyllithium (0.46 mL, 2.0 M in hexane). The mixture was stirred at −78° C. for 20 minutes, 0° C for 15 min., and cooled to −78° C. To this mixture was added a solution of 1,3-dichloro-5-ethynyl-benzene (136 mg, 0.80 mmol) in THF (1.0 mL) over 2 minutes. After stirring at −78° C. for 1 h, a solution of ethyl chloroformate (0.09 mL) in THF (0.2 mL) was added, and stirred for 1 h at −78° C. The reaction was quenched with saturated ammonium chloride, warmed up to ambient temperature, and extracted with ethyl acetate. The extract was dried over Na2SO4, concentrated, and flash chromatographed on silica gel, eluting with hexane to give the title compound (0.16 g, 87% yield) as a yellow oil. 1H NMR (CDCl3) δ 7.47-7.44 (m, 3H), 4.31 (q, 2H, J=7.2 Hz), 1.36 (t, 3H, J=7.2 Hz).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[C:18]([C:20]#[CH:21])[CH:17]=[C:16]([Cl:22])[CH:15]=1.Cl[C:24]([O:26][CH2:27][CH3:28])=[O:25]>C1COCC1>[CH2:27]([O:26][C:24](=[O:25])[C:21]#[C:20][C:18]1[CH:19]=[C:14]([Cl:13])[CH:15]=[C:16]([Cl:22])[CH:17]=1)[CH3:28]

Inputs

Step One
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
136 mg
Type
reactant
Smiles
ClC1=CC(=CC(=C1)C#C)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.09 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 20 minutes, 0° C for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 h at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed on silica gel
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C#CC1=CC(=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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